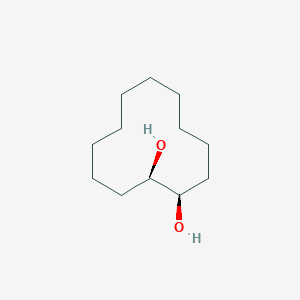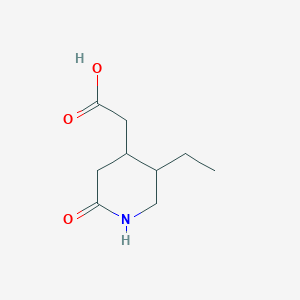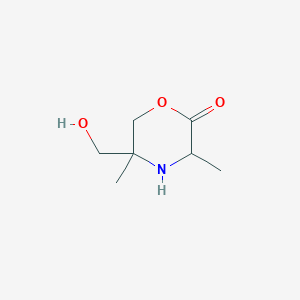
酰基去甲酰肽类抗生素 A 54556A
描述
A 54556A is a natural acyldepsipeptide antibiotic, also known as a natural acyldepsipeptide antibiotic. This compound is part of a new class of antibiotics that exhibit antibacterial activity against Gram-positive bacteria. A 54556A is particularly notable for its effectiveness against antibiotic-resistant isolates, making it a promising candidate in the fight against resistant bacterial infections .
科学研究应用
A 54556A has a wide range of scientific research applications. In chemistry, it is used to study the mechanisms of antibiotic resistance and the development of new antibiotics. In biology, A 54556A is employed to investigate bacterial cell division and protein synthesis. In medicine, the compound shows promise in treating infections caused by antibiotic-resistant bacteria. Industrially, A 54556A is used in the development of new antibacterial agents and the study of bacterial proteolytic machinery .
作用机制
The mechanism of action of A 54556A involves the activation and dysregulation of Clp-family proteins. By binding to the ClpP protease, A 54556A disrupts the normal function of bacterial proteolytic machinery, leading to the degradation of essential proteins and ultimately causing bacterial cell death. This unique mechanism makes A 54556A particularly effective against antibiotic-resistant bacteria .
未来方向
生化分析
Biochemical Properties
Antibiotic A 54556A plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules. The primary target of Antibiotic A 54556A is the ClpP protein . The nature of these interactions involves the activation and dysregulation of Clp-family proteins .
Cellular Effects
Antibiotic A 54556A has profound effects on various types of cells and cellular processes. It influences cell function by disrupting the biosynthesis of DNA, RNA, protein, cell wall, and fatty acid . After the addition of Antibiotic A 54556A at concentrations as low as 0.4 mg/ml, B. subtilis started to form filaments .
Molecular Mechanism
The molecular mechanism of action of Antibiotic A 54556A involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It acts by activating and dis-regulating Clp-family proteins .
Dosage Effects in Animal Models
In animal models, the effects of Antibiotic A 54556A vary with different dosages. Two A-54556A analogs, ADEP 2 and ADEP 4, were proven to be active in the treatment of bacterial infections in rodents. When mice were challenged with a lethal systemic infection of E. faecalis, 1 mg/kg ADEP 2 or 0.5 mg/kg ADEP 4 were sufficient for 100% survival .
准备方法
A 54556A is derived from the bacterium Streptomyces hawaiiensis. The compound can be synthesized through a series of chemical reactions involving the formation of a lactone ring and the incorporation of various amino acid residues. The solubility of A 54556A in dimethyl sulfoxide (DMSO) is a key factor in its preparation. To achieve higher concentrations, the compound can be warmed at 37°C for 10 minutes or shaken in an ultrasonic bath .
化学反应分析
A 54556A undergoes several types of chemical reactions, including oxidation, reduction, and substitution. The compound is known to interact with the ClpP protease, leading to the dysregulation of bacterial proteolytic machinery. Common reagents used in these reactions include DMSO and various amino acid derivatives. The major products formed from these reactions are typically derivatives of the original compound with slight modifications to its structure .
相似化合物的比较
A 54556A is part of the acyldepsipeptide class of antibiotics, which includes other compounds such as ADEP 2 and ADEP 4. These compounds share a similar mechanism of action, targeting the ClpP protease and disrupting bacterial proteolytic machinery. A 54556A is unique in its specific structure and the particular bacterial strains it targets. The effectiveness of A 54556A against a wide range of antibiotic-resistant bacteria sets it apart from other similar compounds .
属性
IUPAC Name |
(2E,4E,6E)-N-[(2S)-1-oxo-3-phenyl-1-[[(3S,7S,9R,13S,16S,19S)-9,13,16,17-tetramethyl-2,6,12,15,18-pentaoxo-5-oxa-1,11,14,17-tetrazatricyclo[17.3.0.07,11]docosan-3-yl]amino]propan-2-yl]octa-2,4,6-trienamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H50N6O8/c1-6-7-8-9-13-18-32(45)40-28(21-27-15-11-10-12-16-27)34(47)41-29-23-52-38(51)31-20-24(2)22-44(31)35(48)25(3)39-33(46)26(4)42(5)37(50)30-17-14-19-43(30)36(29)49/h6-13,15-16,18,24-26,28-31H,14,17,19-23H2,1-5H3,(H,39,46)(H,40,45)(H,41,47)/b7-6+,9-8+,18-13+/t24-,25+,26+,28+,29+,30+,31+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGRSXMWWGUOTAO-VIEJTCJKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC=CC=CC(=O)NC(CC1=CC=CC=C1)C(=O)NC2COC(=O)C3CC(CN3C(=O)C(NC(=O)C(N(C(=O)C4CCCN4C2=O)C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C=C/C=C/C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@H]2COC(=O)[C@@H]3C[C@H](CN3C(=O)[C@@H](NC(=O)[C@@H](N(C(=O)[C@@H]4CCCN4C2=O)C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H50N6O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
718.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Silanamine,N-[(4-bromophenyl)methylene]-1,1,1-trimethyl-](/img/structure/B49675.png)
![1-(2-Thioxo-2,3-dihydrobenzo[d]thiazol-5-yl)ethanone](/img/structure/B49677.png)
![[2-(2-Thioxo-4-oxothiazolidine-5-ylidenemethyl)-4-methoxyphenoxy]acetic acid](/img/structure/B49679.png)

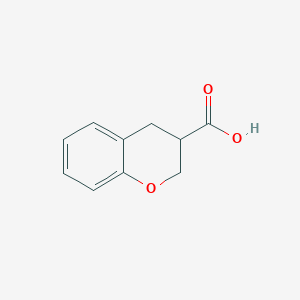
![(1R,5Z)-5-[(2E)-2-[(1R,7aR)-7a-methyl-1-[(2R)-7,7,7-trifluoro-4,6-dihydroxy-6-(trifluoromethyl)heptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B49692.png)
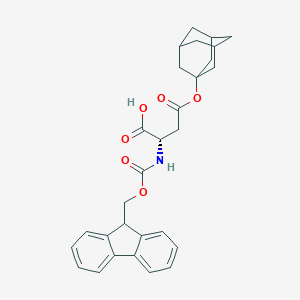


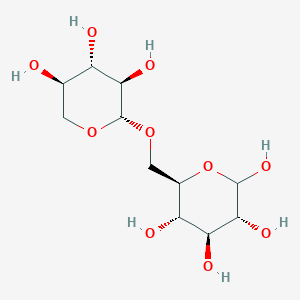
![1-(1-Methyl-1H-benzo[d]imidazol-2-yl)guanidine](/img/structure/B49701.png)
